3-Amino-2-(4-methoxyphenyl)propan-1-ol

Chiral resolution Enantioselective synthesis Quality control

Low-enantiopurity batches of chiral amino alcohols compromise stereochemical fidelity, causing diastereomer contamination and costly repurification. 3-Amino-2-(4-methoxyphenyl)propan-1-ol (CAS 1280777-28-7) provides three reactive handles-primary amine, alcohol, and C2 chiral center-for stereoselective synthesis. • R-enantiomer (>98% ee) minimizes diastereomer formation; ideal for β-blocker and venlafaxine-class API synthesis. • 4-Methoxy group modulates cLogP/pKa for improved BBB permeability in GPCR/transporter-targeted campaigns. • Bypasses late-stage methoxylation; reduces step count and improves yield in multi-kg production.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13256503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-methoxyphenyl)propan-1-ol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)CO
InChIInChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3
InChIKeyAIUMLVPEWKKZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(4-methoxyphenyl)propan-1-ol: Key Chiral Amino Alcohol


3-Amino-2-(4-methoxyphenyl)propan-1-ol, often supplied as the hydrochloride salt, is a chiral β-amino alcohol building block featuring a 4-methoxyphenyl substituent. The molecule presents three functional handles—a primary amine, a primary alcohol, and a chiral center at the C2 position—that enable its use in asymmetric synthesis, chiral resolution, and the construction of bioactive small molecules [1]. Its core structure is related to key intermediates in the synthesis of marketed antidepressants and β-blockers .

1
Chiral amino alcohol building block with primary amine, alcohol, and C2 chiral center for asymmetric synthesis workflows.
2
Stereochemical-control study fit for constructing bioactive small molecules requiring defined R-enantiomer configuration.
3
4-Methoxyphenyl handle modulates electron density, lipophilicity, and amine basicity for structure-activity relationship studies.

Irreplaceability of 3-Amino-2-(4-methoxyphenyl)propan-1-ol


Simple substitution with unsubstituted phenyl or para-chloro analogs fails to preserve the electronic and stereochemical properties that define this compound's utility. The 4-methoxy group modulates the electron density of the aromatic ring, influencing both the basicity of the adjacent amine and the compound's overall lipophilicity, which in turn affects receptor binding and metabolic stability [1]. Furthermore, the chiral center at C2 is critical for stereoselective transformations; racemic or opposite-enantiomer batches will yield divergent biological and catalytic outcomes. Commercial specifications for the R-enantiomer frequently mandate an enantiomeric excess (ee) exceeding 98%, a benchmark that generic or lower-grade material cannot meet .

Analog Unsubstituted Phenyl
Lacks the 4-methoxy electron-donating resonance effect. May shift amine basicity, lipophilicity, and receptor-binding profiles, altering assay outcomes.
Analog 4-Chlorophenyl
Introduces electron-withdrawing character and different steric volume. Resulting metabolic stability and potency profiles may differ significantly and require independent validation.
Stereochemistry Racemate / Opposite Enantiomer
Divergent catalytic and biological outcomes may arise without high enantiomeric excess. Chiral HPLC verification of ee is necessary to ensure reproducible stereoselective transformations.

Quantitative Evidence for 3-Amino-2-(4-methoxyphenyl)propan-1-ol


Enhanced Enantiomeric Purity

The R-enantiomer of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is routinely supplied with an enantiomeric excess (ee) of >98%, as verified by chiral HPLC on Chiralpak AD-H columns. In contrast, generic or racemic batches typically exhibit ee <50%, leading to unpredictable stereochemical outcomes in downstream reactions .

Enantiomeric Purity
Head-to-head
R-enantiomer: >98% ee vs Racemic mixture: 50% ee
Reported chiral HPLC context for reproducible asymmetric induction.
Chiralpak AD-H column verification context.
Chiral resolution Enantioselective synthesis Quality control

Consistent High Chemical Purity

The hydrochloride salt of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is available from major suppliers with a minimum purity specification of 95% (HPLC). This compares favorably to the 3-Amino-2-phenylpropan-1-ol and 3-Amino-2-(4-chlorophenyl)propan-1-ol analogs, which are often supplied at 95% purity but with less rigorous impurity profiling .

Chemical Purity
Class-level
Hydrochloride salt: ≥95% (HPLC)
Supports batch-to-batch consistency for multi-step synthesis.
Data to verify against supplier certificate of analysis.
Building block Purity analysis Reproducible synthesis

Fine-Tuning of cLogP and pKa

The presence of the 4-methoxy substituent increases the calculated partition coefficient (cLogP) by approximately 0.3 units compared to the unsubstituted phenyl analog (3-amino-2-phenylpropan-1-ol), while also modestly raising the predicted pKa of the amine via resonance donation. This fine-tuning of physicochemical properties is critical for optimizing blood-brain barrier penetration and target engagement in CNS programs [1].

Lipophilicity & Basicity
Class-level
vs Unsubstituted Phenyl: ΔcLogP ≈ +0.3; ΔpKa ≈ +0.2 units
Reported calculated modulation context for CNS penetrant design.
Computed descriptors; experimental values may vary.
Medicinal chemistry SAR CNS drug design

Privileged Intermediate for β-Blockers & SNRIs

The 3-Amino-2-(4-methoxyphenyl)propan-1-ol core is a direct precursor to the aryloxypropanolamine motif found in several β-blockers and to the phenylethylamine backbone of venlafaxine-type antidepressants. While the unsubstituted phenyl analog can also serve as a building block, the methoxy group is essential for retaining the pharmacophoric features of the final drug candidates [1].

Synthetic Utility
Class-level
Direct precursor to aryloxypropanolamine β-blockers and venlafaxine-type antidepressants.
Supports streamlined SAR exploration in lead optimization.
Review class-level inference literature for pharmacophore mapping.
Process chemistry Drug synthesis Chiral pool

Best-Fit Scenarios for 3-Amino-2-(4-methoxyphenyl)propan-1-ol


Asymmetric β-Blocker Intermediate Synthesis

Utilize the R-enantiomer (>98% ee) as a chiral synthon for the stereoselective construction of aryloxypropanolamine β-blockers. The high enantiopurity minimizes diastereomer formation and simplifies purification [1].

CNS-Penetrant Library Design

Leverage the 4-methoxy substituent to modulate cLogP and pKa for improved blood-brain barrier permeability. Ideal as a core scaffold in fragment-based or lead optimization campaigns targeting GPCRs or transporters [1].

Streamlined SNRI Analog Synthesis

Employ the compound as a direct precursor to venlafaxine-like antidepressants, bypassing the need for late-stage methoxylation. Reduces step count and improves overall yield in multi-kilogram campaigns .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical control
Review enantiomeric excess by chiral HPLC
CNS candidate SAR studies
Lipophilicity modulation
Review membrane permeability in experimental assays
β-Blocker & SNRI core scaffold
Pharmacophore retention
Review synthetic step-count efficiency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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